1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane
Description
Properties
IUPAC Name |
1-(isocyanatomethyl)-1-(methylsulfanylmethyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-10-5-7(2-3-7)4-8-6-9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATPMUMFCXPTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CC1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Cyclopropane Formation Methods
The cyclopropane ring in this compound is typically constructed via cyclopropanation reactions of alkenes. The most widely used method is the Simmons–Smith cyclopropanation , which involves the reaction of an alkene with diiodomethane in the presence of activated zinc or zinc reagents such as diethylzinc or ethylzinc iodide/I2 complexes. This method generates a reactive carbenoid intermediate (RZnCH2I) that adds across the double bond to form cyclopropanes with high yield and stereoselectivity.
Other cyclopropanation approaches include:
- Michael addition followed by intramolecular displacement for cyclopropyl ketones.
- Transition metal-catalyzed carbene transfer reactions.
- Use of samarium-mediated cyclopropanation for allylic alcohols.
These methods provide the cyclopropane scaffold essential for further functionalization.
Introduction of Methylsulfanyl Group
The methylsulfanyl (-SCH3) substituent can be introduced via nucleophilic substitution reactions on appropriately functionalized cyclopropane intermediates. A key synthetic intermediate is 1-(bromomethyl)cyclopropane derivatives, which can be reacted with disodium disulfide (Na2S2) to form disulfide-containing intermediates. Subsequent hydrolysis and reduction steps yield mercaptomethyl-substituted cyclopropane derivatives.
A representative procedure involves:
- Reacting methyl 1-(bromomethyl)cyclopropane acetate with disodium disulfide in dimethylformamide (DMF) at elevated temperatures (~90°C) for several hours.
- Acidification and neutralization steps to isolate the disulfide intermediate.
- Further hydrolysis and purification to obtain mercaptomethyl cyclopropane acetic acid derivatives.
This approach is industrially viable due to mild conditions, readily available reagents, and high purity of products.
Summary of a Representative Synthetic Route
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Cyclopropanation | Alkene (e.g., allylic precursor) | Diiodomethane + activated zinc (Simmons–Smith) | Cyclopropane ring-containing intermediate |
| 2 | Halogenation | Cyclopropane intermediate | Bromination or other halogenation | 1-(Bromomethyl)cyclopropane derivative |
| 3 | Nucleophilic substitution | 1-(Bromomethyl)cyclopropane derivative | Disodium disulfide in DMF, heat | Disulfide intermediate |
| 4 | Hydrolysis and reduction | Disulfide intermediate | Acid/base workup, reduction | 1-(Mercaptomethyl)cyclopropane derivative |
| 5 | Amination | 1-(Mercaptomethyl)cyclopropane derivative | Amination or conversion to amine | 1-(Aminomethyl)-1-[(methylsulfanyl)methyl]cyclopropane |
| 6 | Isocyanate formation | Aminomethyl derivative | Phosgene or triphosgene treatment | 1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane |
Research Findings and Considerations
- The cyclopropanation step is critical for the stereochemical integrity of the molecule. Simmons–Smith reaction provides high stereoselectivity and is widely used in cyclopropane synthesis.
- The methylsulfanyl group introduction via disodium disulfide substitution is industrially scalable and avoids harsh conditions.
- The isocyanate functionality is sensitive to moisture and requires careful handling due to its reactivity and potential toxicity.
- Purification steps typically involve acid-base extractions and chromatographic methods to ensure high purity.
- Analytical characterization includes ^1H NMR, GC, and mass spectrometry to confirm structure and purity.
Data Table: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C7H11NOS |
| Molecular Weight | 157.24 g/mol |
| CAS Number | 1375473-85-0 |
| IUPAC Name | 1-(Isocyanatomethyl)-1-(methylsulfanylmethyl)cyclopropane |
| SMILES | CSCC1(CC1)CN=C=O |
| Handling Precautions | Reacts with water; toxic; use SDS |
Chemical Reactions Analysis
Isocyanate Group Reactivity
The isocyanate (-NCO) group is electrophilic, enabling nucleophilic addition reactions:
-
Reaction with alcohols/amines : Forms urethanes or ureas.
Example:Similar reactivity is observed in cyclopropylmethyl isocyanate derivatives .
-
Dimerization : Under basic conditions, isocyanates dimerize to uretidinediones, though steric hindrance from the cyclopropane may limit this .
Methylsulfanyl Group Reactivity
The methylsulfanyl (-SMe) group participates in:
-
Oxidation : Converts to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidizing agents like H₂O₂ or mCPBA .
-
Alkylation/Protonation : Acts as a weak nucleophile in SN2 reactions or acid-catalyzed processes .
Cyclopropane Ring Reactivity
The strained cyclopropane ring undergoes:
-
Ring-opening via electrophilic addition : Reacts with halogens (e.g., Br₂) to form dibrominated products.
-
Radical reactions : Participation in cyclopropane C-H bond functionalization under photoredox conditions .
-
Thermal rearrangement : Potential for -sigmatropic shifts, influenced by substituent steric effects .
Cross-Reactivity Scenarios
Stability and Degradation
Scientific Research Applications
Structural Information
- Molecular Formula : CHNOS
- SMILES Notation : CSCC1(CC1)CN=C=O
- InChI Key : HATPMUMFCXPTJL-UHFFFAOYSA-N
Predicted Collision Cross Section
The predicted collision cross-section data for this compound indicates its behavior under various ionization conditions, which can be crucial for understanding its reactivity and interactions in different environments:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 158.06342 | 135.7 |
| [M+Na]+ | 180.04536 | 147.0 |
| [M+NH4]+ | 175.08996 | 146.3 |
| [M+K]+ | 196.01930 | 138.6 |
| [M-H]- | 156.04886 | 144.4 |
Material Science
The compound's isocyanate functionality allows it to participate in reactions that form polyurethanes and other polymers. These materials can be used in coatings, adhesives, and elastomers, providing durability and flexibility.
Case Study: Polyurethane Synthesis
Research has demonstrated that incorporating isocyanates into polymer formulations can enhance mechanical properties and thermal stability. For instance, studies on polyurethane foams synthesized from isocyanates similar to 1-(isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane show improved insulation properties and resilience under stress.
Biomedical Applications
The unique structure of this compound positions it as a candidate for biomedical applications, particularly in drug delivery systems and biodegradable implants.
Case Study: Drug Delivery Systems
Research indicates that compounds with isocyanate groups can be utilized to create biodegradable microspheres for controlled release of therapeutic agents. In particular, studies have focused on using similar compounds to encapsulate growth hormones, demonstrating sustained release profiles that are beneficial for long-term therapies.
Environmental Chemistry
Given its potential reactivity, the compound could also play a role in environmental chemistry, particularly in the development of safer alternatives to hazardous chemicals used in industrial processes.
Case Study: Safer Chemical Alternatives
Investigations into the environmental impact of isocyanates have led to the exploration of less toxic derivatives for use in industrial applications such as coatings and sealants, which could minimize harmful emissions during production.
Mechanism of Action
The mechanism of action of 1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane depends on its specific application. Generally, the isocyanate group can react with nucleophiles, forming stable covalent bonds, which is useful in polymer chemistry. The cyclopropane ring can undergo ring-opening reactions, providing a reactive intermediate for further transformations.
Comparison with Similar Compounds
Key Observations:
Functional Group Reactivity: Isocyanate (-NCO) vs. Isothiocyanate (-NCS): The target compound’s isocyanate group reacts with nucleophiles (e.g., amines) to form ureas, whereas isothiocyanates (e.g., in ) form thioureas. The latter’s sulfur atom may enhance metal-binding properties . Thioether (-S-CH₃) vs.
Electronic Effects :
- Sulfonyl groups (e.g., in ) are strong electron-withdrawing groups, stabilizing adjacent negative charges, whereas thioethers are mildly electron-donating. This difference impacts cyclopropane ring stability and reactivity.
Biological Relevance :
- Carboxylic acid derivatives (e.g., ) exhibit pH-dependent solubility and hydrogen-bonding capacity, making them suitable for drug design. The target compound’s isocyanate group, while reactive, may limit direct pharmaceutical use but could serve as a precursor for prodrugs.
Physical and Chemical Properties
- Stability : Sulfonyl groups (e.g., in ) enhance thermal and oxidative stability, whereas thioethers may require stabilization against oxidation .
- Solubility : Carboxylic acid derivatives (e.g., ) are water-soluble at physiological pH, while the target compound’s isocyanate and thioether groups favor organic solvents.
Biological Activity
1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane is a compound that has garnered interest in the fields of medicinal chemistry and toxicology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of isocyanates, including this compound, is primarily linked to their reactivity with nucleophiles, which can lead to various biological effects. Isocyanates are known to induce respiratory sensitization and have been implicated in occupational asthma cases.
- Reactivity with Proteins : Isocyanates can react with amino acids in proteins, forming stable adducts that may trigger immune responses.
- Inflammatory Response : Exposure to isocyanates can lead to inflammation in respiratory tissues, contributing to conditions such as asthma and other respiratory diseases.
Case Studies
Several studies have highlighted the biological effects of isocyanates:
- Occupational Exposure : A study involving workers exposed to methylene diphenyl diisocyanate (MDI) reported cases of asthma and respiratory symptoms among individuals with prior sensitization history. The study emphasized the importance of monitoring exposure levels in industrial settings .
- Dermal Exposure : Research on the dermal absorption of isocyanates indicated that certain compounds remain unreacted on skin surfaces for extended periods, posing a risk for sensitization through skin contact .
- Toxicological Studies : In vitro studies have shown that isocyanates can induce cytotoxicity in various cell lines, suggesting potential implications for cellular health upon exposure .
Table 1: Summary of Biological Activities
| Biological Effect | Mechanism | Reference |
|---|---|---|
| Respiratory Sensitization | Protein Adduct Formation | |
| Inflammation | Immune Response Activation | |
| Cytotoxicity | Direct Cell Damage |
Table 2: Case Study Highlights
| Study Focus | Findings | Reference |
|---|---|---|
| Occupational Asthma | High incidence among exposed workers | |
| Dermal Absorption | Prolonged presence on skin | |
| In Vitro Toxicity | Cytotoxic effects observed |
Research Findings
Recent findings indicate that the biological activity of this compound may extend beyond respiratory effects. Investigations into its reactivity suggest potential applications in drug development, particularly as a precursor for synthesizing more complex molecules.
Q & A
Q. What role does this compound play in studying carbocation rearrangements in polycyclic systems?
- The cyclopropane ring acts as a “carbocation trap,” stabilizing adjacent charges during acid-catalyzed rearrangements. Isotopic labeling (e.g., ¹³C at the methylthio group) and NMR line-shape analysis track carbocation migration pathways in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
